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Compound of Interest |

Compound Name: 1-(4-Chlorophenyl)piperidin-4-one
CAS No.: 113759-96-9
Cat. No.: B038753
. J

CAS Number: 113759-96-9 Molecular Formula: C11H12CINO Molecular Weight: 209.67 g/mol
IUPAC Name: 1-(4-chlorophenyl)piperidin-4-one Synonyms: 1-(4-Chlorophenyl)-4-
piperidone; N-(4-Chlorophenyl)-4-piperidone[1][2]

Introduction & Application Scope

1-(4-Chlorophenyl)piperidin-4-one serves as a versatile scaffold in medicinal chemistry.[1] Its
structural core—a piperidine ring fused with a ketone functionality and an N-aryl substituent—
allows for divergent synthesis. It is primarily used as a precursor for:

o Neuroactive agents: Derivatization at the ketone position (e.g., reductive amination) yields 4-
aminopiperidine pharmacophores found in various GPCR ligands.

e Anticoagulants: It acts as a building block for Factor Xa inhibitors (e.g., Apixaban analogs)
where the piperidone ring is further functionalized to a lactam or coupled with pyrazoles.

Synthesis & Preparation Protocol

To ensure high spectral purity, the synthesis typically follows a Double Michael Addition
followed by a Dieckmann condensation. This route is preferred over direct N-arylation of 4-
piperidone due to higher yields and cleaner impurity profiles.[1]
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Core Synthesis Workflow (The "Petrenko-Kritschenko"
Modification)

Reaction Logic:

» Nucleophilic Attack: 4-Chloroaniline attacks the electrophilic alkene of methyl acrylate (2
equivalents).

o Cyclization: The resulting diester undergoes Dieckmann condensation using a strong base
(NaOMe).

o Decarboxylation: Acidic hydrolysis removes the ester group to yield the final ketone.

o | Michael Addition

o "
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Figure 1: Step-wise synthetic pathway from 4-chloroaniline to the target piperidone.[1]

Experimental Protocol (Bench Scale)

» Addition: Dissolve 4-chloroaniline (12.7 g, 0.1 mol) in methanol (50 mL). Add methyl acrylate
(18.9 g, 0.22 mol) dropwise. Reflux for 24 hours.

» Cyclization: Evaporate solvent. Redissolve the oily residue in dry toluene. Add Sodium
Methoxide (NaOMe) powder (1.2 eq) slowly at 0°C. Stir at room temperature for 4 hours.

o Hydrolysis/Decarboxylation: Add 20% HCI (50 mL) to the reaction mixture and reflux for 4
hours. Evolution of CO2 gas indicates decarboxylation.

« Isolation: Neutralize with NaOH to pH 8-9. Extract with Ethyl Acetate (3 x 50 mL). Wash
organic layer with brine, dry over Na2SOa4, and concentrate.
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 Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography
(Hexane:EtOAc 4:1).

Spectroscopic Analysis

The following data represents the consensus spectral characteristics for high-purity (>97%) 1-
(4-Chlorophenyl)piperidin-4-one.

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the symmetry of the piperidine ring and the distinct
AA'BB' pattern of the para-substituted aromatic ring.

1H NMR (400 MHz, CDCls)
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Shift (6, ppm) Carbon Type Assighment

Ketone Carbonyl.[1]
208.5 Quaternary (C=0) o

Characteristic peak >200 ppm.
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Aromatic carbons meta to
129.3 CH (Ar) _

Nitrogen.[1]
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Chlorine.[1]
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117.8 CH (Ar) .
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) ) a-Methylene carbons (N-CHz).
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[1]

) ) -Methylene carbons (CH2-

40.9 CHz (Aliphatic)

C=0).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, specifically monitoring the carbonyl

stretch to ensure no reduction to alcohol has occurred.
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Wavenumber . . .
( 1 Vibration Mode Functional Group Notes
cm-

Strong, sharp band.[1]
1715-1725 Stretching (v) C=0I1] (Ketone) Absence indicates
reduction to alcohol.

Typical sp® C-H
2950, 2820 Stretching (v) C-H (Aliphatic) stretches of the
piperidine ring.[1]

Characteristic skeletal
1595, 1490 Stretching (v) C=C (Aromatic) vibrations of the

benzene ring.[1]

Strong band due to
1230 Stretching (v) C-N (Aryl-Amine) conjugation between
N and Phenyl ring.[1]

Characteristic Aryl-

1090 Stretching (v) Ar-Cl )
Chloride band.[1]

C. Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+.

Fragmentation Pathway: The molecule typically exhibits a stable molecular ion due to the
aromatic system, but the piperidone ring is prone to cleavage.

e Molecular lon (M+): m/z 209 (100%) and 211 (32%).[1] The 3:1 ratio confirms the presence
of one Chlorine atom.

» Base Peak: Often observed at m/z 138/140 or m/z 152, corresponding to the N-aryl fragment
retaining part of the piperidine ring after loss of the carbonyl bridge (retro-Michael type
fragmentation or loss of C2H4/CO).
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Figure 2: Proposed mass spectral fragmentation pattern.
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, three critical impurities must be monitored:
e 4-Chloroaniline (Starting Material):

o Detection: TLC (polar solvent), GC-MS.

o Limit: < 0.1% (Genotoxic impurity).[1]
 Intermediate [3-Keto Ester:

o Origin: Incomplete decarboxylation.[3]

o Detection: *H NMR (Presence of methyl ester singlet ~3.7 ppm) or IR (Broad ester C=0
~1740 cm™2).[1]

e 1-(4-Chlorophenyl)piperidin-4-ol:
o Origin: Over-reduction or improper storage.

o Detection: IR (Broad O-H stretch ~3400 cm~1), disappearance of C=0 peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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